molecular formula C20H17Cl2NO4 B4876807 (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one

(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one

Cat. No.: B4876807
M. Wt: 406.3 g/mol
InChI Key: ALRVXNJUYLZSBW-SXGWCWSVSA-N
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Description

The compound (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule that belongs to the class of oxazole derivatives This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a methoxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of Substituents: The chlorinated phenyl group, methoxy group, and propoxy group are introduced through various substitution reactions. These reactions often involve the use of reagents such as chlorinating agents, methoxylating agents, and propoxylating agents.

    Final Assembly: The final step involves the coupling of the substituted phenyl groups with the oxazole ring. This can be achieved through a condensation reaction, often using a suitable catalyst to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the chlorinated phenyl groups, converting them to less reactive forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Typical reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests that it could be used in the treatment of certain diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(3-chloro-5-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(3-chloro-5-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one lies in its combination of substituents The presence of both methoxy and propoxy groups, along with the chlorinated phenyl groups, imparts distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4/c1-3-7-26-18-15(22)8-12(10-17(18)25-2)9-16-20(24)27-19(23-16)13-5-4-6-14(21)11-13/h4-6,8-11H,3,7H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRVXNJUYLZSBW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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